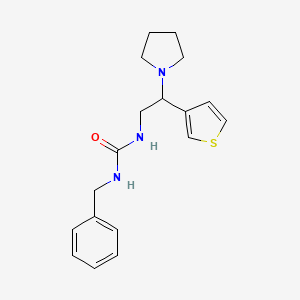

1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Description

1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative characterized by a benzyl group attached to the urea nitrogen and a substituted ethyl chain bearing pyrrolidine and thiophene moieties. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their biological activity and material properties. The pyrrolidine ring (a five-membered secondary amine) and thiophen-3-yl group (an electron-rich heterocycle) contribute to the compound’s conformational flexibility and electronic profile. Structural determination of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

1-benzyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(19-12-15-6-2-1-3-7-15)20-13-17(16-8-11-23-14-16)21-9-4-5-10-21/h1-3,6-8,11,14,17H,4-5,9-10,12-13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRTUXKXHSMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of benzylamine with a suitable thiophene derivative under controlled conditions.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride or potassium carbonate.

Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate derivative to form the urea functional group. This reaction is typically carried out in the presence of a catalyst such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl or thiophene rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced analogs with altered hydrogenation states.

Substitution: Substituted derivatives with new functional groups attached to the benzyl or thiophene rings.

Scientific Research Applications

1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in key biochemical processes.

Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.

Modulate Gene Expression: Influence the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

| Compound Name | Aryl Group | Amine Substituent | Heterocycle | Molecular Weight (g/mol) | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|---|

| 1-Benzyl-3-(2-pyrrolidinyl-2-thiophen-3-ylethyl)urea | Benzyl | Pyrrolidinyl | Thiophen-3-yl | ~375.5 | ~2.8 | ~0.15 (DMSO) |

| 1-Phenyl-3-(2-piperidinyl-2-thiophen-2-ylethyl)urea | Phenyl | Piperidinyl | Thiophen-2-yl | ~361.4 | ~3.1 | ~0.10 (DMSO) |

| 1-Benzyl-3-(2-morpholino-2-phenyl ethyl)urea | Benzyl | Morpholino | Phenyl | ~383.5 | ~2.5 | ~0.20 (DMSO) |

*Estimated values based on analogous compounds.

Key Observations :

- Thiophene Position : The thiophen-3-yl group in the target compound may enhance π-stacking interactions compared to thiophen-2-yl derivatives due to altered electron density distribution .

- Amine Substituent: Pyrrolidine’s smaller ring size (vs.

- logP and Solubility : The benzyl group and thiophene increase hydrophobicity (higher logP) compared to phenyl-substituted analogs, reducing aqueous solubility.

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one in ) reveal that benzyl substituents adopt planar conformations, favoring van der Waals interactions .

Research Findings and Implications

- Biological Activity : Ureas with pyrrolidine and thiophene groups have shown promise as kinase inhibitors in preclinical studies, though the target compound’s specific activity remains uncharacterized.

- Material Science : Thiophene-containing ureas exhibit enhanced thermal stability (decomposition temperatures >250°C) compared to phenyl analogs, suggesting utility in polymer applications.

Biological Activity

1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by a unique combination of a benzyl group, a pyrrolidine ring, and a thiophene ring. This structural diversity suggests potential biological activities, making it an interesting subject for pharmacological studies.

The molecular formula of this compound is , with a molecular weight of 329.45 g/mol. The compound features a urea functional group, which is known for its biological activity in various pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit or modulate the activity of enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.

- Receptor Interaction : The compound can bind to specific cellular receptors, influencing cell signaling pathways and physiological responses.

- Gene Expression Modulation : It may alter the expression of genes associated with various biological functions, including those linked to disease states.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 20 | S. aureus |

| Compound B | 40 | E. coli |

While specific MIC data for this compound are not extensively documented, its structural analogs demonstrate promising antibacterial properties that warrant further investigation.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis may contribute to its efficacy against cancer cells.

Case Studies

Recent research has highlighted the biological activity of pyrrolidine-containing compounds in various therapeutic contexts:

- Antibacterial Studies : A study evaluated the antibacterial effects of pyrrolidine derivatives against multi-drug resistant strains, revealing significant activity at low concentrations.

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines more effectively than standard treatments, suggesting a potential role in cancer therapy.

Q & A

(Basic) What are the optimal synthetic routes for 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea, considering challenges in functional group compatibility?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of core heterocyclic structures (e.g., pyrrolidine or thiophene moieties). For example:

- Step 1: Cyclization of thiophene derivatives using catalysts like gold(I) to form the thiophen-3-yl group, as seen in analogous compounds .

- Step 2: Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or reductive amination, requiring careful optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature (40–80°C) to avoid side reactions .

- Step 3: Urea linkage formation using carbodiimide-based coupling reagents (e.g., EDCI or DCC) under inert conditions .

Challenges include steric hindrance from the benzyl group and competing reactions at the thiophene sulfur. Continuous flow reactors may improve yield and scalability .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the thiophene and pyrrolidine groups .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+ = 386.18) and detects impurities .

- Infrared (IR) Spectroscopy: Urea carbonyl stretches (~1640–1680 cm⁻¹) validate the linkage .

(Advanced) How can computational methods like quantum chemical calculations aid in designing reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search: Density Functional Theory (DFT) calculates transition states and intermediates for key steps (e.g., cyclization or urea formation), predicting regioselectivity and energy barriers .

- Solvent Effects: COSMO-RS simulations optimize solvent selection by modeling solvation free energies .

- Machine Learning: Training models on analogous urea derivatives identifies optimal reaction conditions (e.g., catalyst loading, temperature) from historical data .

Example: ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error iterations .

(Advanced) How to address discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC .

- Metabolic Stability Tests: Incubate with liver microsomes to assess if observed activity differences arise from metabolite interference .

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase or GPCR pathways) .

(Advanced) What strategies are employed to study the structure-activity relationships (SAR) of this compound's derivatives?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing -NO2) to evaluate electronic effects on receptor binding .

- Bioisosteric Replacement: Replace thiophene with furan or pyrrole to assess heterocycle contributions to potency .

- Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with urea carbonyl) .

(Basic) What purification techniques are recommended to achieve high purity in the final product?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 to 1:1) to separate urea derivatives from unreacted amines .

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

(Advanced) How to evaluate the compound's potential interactions with biological targets using molecular docking?

Methodological Answer:

- Protein Preparation: Retrieve target structures (e.g., from PDB), remove water molecules, and add hydrogens using software like Schrödinger Maestro .

- Docking Protocols:

- Flexible Ligand Docking: Account for urea group rotamers to identify binding poses .

- MM-GBSA Calculations: Estimate binding free energies to rank derivatives by predicted affinity .

- Validation: Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.